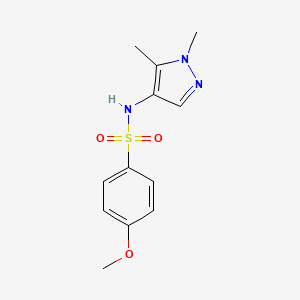![molecular formula C17H15ClFN3O3S B4367118 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
作用机制
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide inhibits the activity of cGAS, which is an important sensor of cytosolic DNA. Upon binding to DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the downstream signaling pathway and induces the production of interferons and pro-inflammatory cytokines. By inhibiting cGAS, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been shown to decrease the production of interferons, pro-inflammatory cytokines, and chemokines in various cell types, including dendritic cells, macrophages, and T cells. It also reduces the infiltration of immune cells into inflamed tissues and suppresses the activation of T cells. In addition, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to enhance the phagocytic activity of macrophages and promote the clearance of apoptotic cells.
实验室实验的优点和局限性
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is a potent and specific inhibitor of cGAS, which makes it a valuable tool for studying the role of cGAS in various biological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide research. One potential application is in the treatment of autoimmune disorders, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to suppress the immune response and reduce inflammation. Another direction is in the development of combination therapies for cancer, where N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be used to enhance the efficacy of chemotherapy or immunotherapy. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide could be further optimized to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
科学研究应用
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases. It has been shown to inhibit the production of interferons and pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune disorders. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has also been found to enhance the efficacy of chemotherapy in cancer treatment by suppressing the immune response against tumor cells. Moreover, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has been reported to inhibit the replication of several viruses, including Zika virus and hepatitis B virus.
属性
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S/c1-25-12-5-7-13(8-6-12)26(23,24)21-17-9-10-22(20-17)11-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMSDAJIQLZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367035.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367041.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B4367044.png)
![2-(1-adamantylmethyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367047.png)
![8,9-dimethyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367054.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367064.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367065.png)
![1-(3-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367066.png)
![1-(3,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367076.png)
![1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367080.png)
![2-{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4367102.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367105.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)